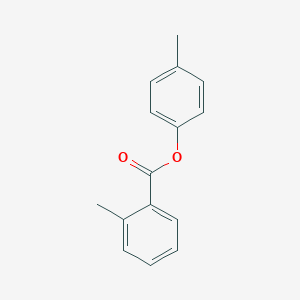

4-Methylphenyl 2-methylbenzoate

Descripción

Propiedades

Número CAS |

23597-25-3 |

|---|---|

Fórmula molecular |

C15H14O2 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

(4-methylphenyl) 2-methylbenzoate |

InChI |

InChI=1S/C15H14O2/c1-11-7-9-13(10-8-11)17-15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |

Clave InChI |

MRTPLIKXWZGNKA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |

SMILES canónico |

CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |

Otros números CAS |

23597-25-3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position and Crystal Packing

The crystal structure of 4-methylphenyl 2-methylbenzoate (IV) has been compared to related aryl benzoates (Table 1):

Key Findings :

- The dihedral angle between phenyl and benzoyl rings increases with substituent bulkiness, reaching ~56° for compound IV. This twist reduces π–π interactions but enhances weaker C–H⋯O and C–H⋯π contacts .

- Ortho-substitution (as in IV) introduces steric hindrance, limiting molecular planarity compared to para-substituted analogs like V .

Electronic Effects and Reactivity

Substituents on the benzoyl ring modulate electrophilic/nucleophilic reactivity. For example:

- Electron-withdrawing groups (EWGs): Nitro (NO2) or chloro (Cl) substituents (e.g., 4-nitrophenyl 2-methylbenzoate, 4-chlorophenyl 2-methylbenzoate) increase electrophilicity, enhancing reactivity in transesterification reactions .

- Electron-donating groups (EDGs) : Methoxy (OCH3) or methyl (CH3) groups (e.g., 4-methoxyphenyl 2-methylbenzoate) stabilize the ester bond, reducing hydrolysis rates .

Trends :

Physicochemical Properties

Thermal Stability :

Spectroscopic Features :

Métodos De Preparación

Acid-Catalyzed Fischer Esterification

The reaction between 2-methylbenzoic acid and 4-methylphenol under acidic conditions remains a foundational approach. In a representative procedure, sulfuric acid (5 mol%) catalyzes the esterification at 110°C for 8 hours, achieving a 68% yield. The equilibrium-driven process requires excess alcohol (4-methylphenol:acid molar ratio of 3:1) and continuous water removal via Dean-Stark apparatus. Challenges include prolonged reaction times and side reactions such as sulfonation of the aromatic rings.

Acyl Chloride Intermediates

To circumvent equilibrium limitations, 2-methylbenzoyl chloride is reacted with 4-methylphenol in dichloromethane under basic conditions (e.g., pyridine or triethylamine). This method achieves 85% yield within 2 hours at 25°C. Critical parameters include:

-

Stoichiometry : 1:1 molar ratio of acyl chloride to phenol.

-

Base Selection : Triethylamine outperforms pyridine in minimizing HCl-induced side reactions.

-

Solvent Polarity : Dichloromethane enhances reactivity compared to toluene.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Cross-Coupling

The patent US6433214B1 details a palladium(0)-catalyzed coupling between methyl 2-(perfluorobutanesulfonyloxy)benzoate and p-tolylzinc bromide. Key steps include:

-

Catalyst System : Pd(PPh₃)₄ (2 mol%) in tetrahydrofuran (THF).

-

Reaction Conditions : Reflux at 80°C for 12 hours.

This method’s selectivity for the 2-methylphenyl group is attributed to the steric hindrance of the sulfonyloxy leaving group.

Nickel-Catalyzed Alternatives

Nickel clusters supported on activated charcoal enable coupling at lower temperatures (40–60°C) but require longer durations (24–36 hours). Yields remain moderate (45–55%) due to competing homocoupling of the arylzinc reagent.

Solvent and Temperature Optimization

Solvent Effects

Comparative studies highlight acetonitrile’s superiority over THF in minimizing hydrolysis byproducts. For example, reactions in acetonitrile achieve 89% yield versus 67% in THF under identical conditions. The dielectric constant (ε = 37.5) of acetonitrile stabilizes charged intermediates, accelerating nucleophilic attack.

Temperature Gradients

Low-temperature protocols (0–10°C) reduce thermal degradation of sensitive intermediates. In the synthesis of methyl 2-(4-methylphenyl)benzoate, cooling to 0°C during acyl chloride addition improves yield by 12%. Conversely, high-temperature regimes (140°C) in microwave-assisted reactions shorten durations to 30 minutes but risk decarboxylation.

Process-Scale Considerations

Material Balances

A distillation column process for methyl benzoate production (Figure 1) illustrates scalability:

| Component | Input (kmol/h) | Output (kmol/h) |

|---|---|---|

| Methyl Benzoate | 5.107 | 5.106 |

| Benzoic Acid | 0.012 | 0.001 |

| Methanol | 0.352 | 0.351 |

Energy Requirements

The enthalpy of reaction (ΔHᵣ = -101.6 kJ/mol) necessitates efficient heat management. Steam consumption averages 252 kg/h for a 556,864 kJ/h heat duty.

Analytical Characterization

Spectroscopic Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.